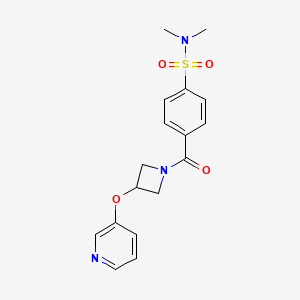

N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-19(2)25(22,23)16-7-5-13(6-8-16)17(21)20-11-15(12-20)24-14-4-3-9-18-10-14/h3-10,15H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGHGPPGPBLKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity due to its unique structural features. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, an azetidine ring, and a pyridine moiety, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 300.35 g/mol. Its structural uniqueness lies in the combination of these functional groups, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₃O₃S |

| Molecular Weight | 300.35 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN(C)S(=O)(=O)N1CC(C1)OC2=CC=NC=C2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and azetidine precursors. Key methods include:

- Formation of the Azetidine Ring : Using appropriate reagents such as toluene or dichloromethane.

- Sulfonamide Formation : Reaction with sulfonyl chlorides under basic conditions.

- Pyridine Coupling : Utilizing palladium or copper catalysts for effective coupling reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related pyridinyl sulfonamides have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound is believed to inhibit specific enzymes involved in inflammatory pathways. For example, it may modulate the activity of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation . This inhibition can lead to reduced inflammation and improved outcomes in related diseases.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of similar compounds through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The observed IC50 values indicate potent inhibitory effects on various tumor cells, particularly in triple-negative breast cancer (TNBC) models .

Case Studies

- Antibacterial Activity : A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

- Antitumor Efficacy : In vivo studies showed that administration of related sulfonamides significantly inhibited tumor growth in xenograft models of breast cancer, highlighting their therapeutic potential .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Binding : It binds to active sites on enzymes like MMPs, inhibiting their function.

- Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses, leading to downstream effects on cell signaling pathways.

Q & A

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (Step 1), RT (Step 3) | Higher temps may cause side reactions in azetidine coupling |

| Solvent | DMF, CH₂Cl₂ | Polar solvents enhance nucleophilicity in sulfonamide formation |

| Catalysts | EDCI/HOBt, DMAP | Improve amide bond efficiency (>80% yield) |

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Research Question

Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., dimethyl groups at δ 2.8–3.1 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .

- HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₄O₄S: 427.14) .

- X-ray Crystallography : Resolve stereochemistry of the azetidine ring and sulfonamide linkage (challenging due to flexible moieties; requires high-quality crystals) .

Common Pitfalls : Overlapping NMR signals in aromatic regions; use 2D COSY/HSQC for resolution .

What strategies are effective in analyzing contradictory bioactivity data for sulfonamide derivatives like this compound?

Advanced Research Question

Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

- Orthogonal Assays : Compare enzyme inhibition (e.g., carbonic anhydrase) vs. cellular viability assays .

- Purity Validation : Ensure >98% purity via HPLC to exclude confounding impurities .

- Structural Analog Testing : Compare with analogs (e.g., trifluoromethoxy vs. methoxy substituents) to isolate pharmacophore contributions .

Example : A 2021 study resolved conflicting cytotoxicity data by correlating lipophilicity (logP) with membrane permeability .

How can computational methods aid in predicting the biological targets of this compound?

Advanced Research Question

- Molecular Docking : Screen against target libraries (e.g., kinase or GPCR databases) using software like AutoDock Vina. Prioritize targets with high docking scores (e.g., ∆G < -8 kcal/mol) .

- MD Simulations : Assess binding stability of the azetidine-carbonyl group in hydrophobic pockets .

- QSAR Models : Relate substituent effects (e.g., pyridinyloxy vs. furanyl) to activity trends .

Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

What are common functional group transformations applicable to this compound for derivatization?

Basic Research Question

- Sulfonamide Alkylation : React with alkyl halides to modify the dimethylamine group (e.g., introduce fluorinated chains) .

- Azetidine Ring Modifications : Oxidize to azetidine N-oxide or substitute with bulkier groups to alter steric effects .

- Pyridinyloxy Halogenation : Introduce Br/I via electrophilic substitution for click chemistry applications .

Q. Reaction Table :

| Reaction | Conditions | Outcome |

|---|---|---|

| Sulfonamide alkylation | K₂CO₃, DMF, 60°C | Increased lipophilicity |

| Azetidine oxidation | mCPBA, CHCl₃ | N-oxide formation (alters H-bonding) |

How to design experiments to study the structure-activity relationships (SAR) of the azetidine and pyridinyloxy moieties?

Advanced Research Question

Stepwise Approach :

Core Modifications : Synthesize analogs with varied azetidine substituents (e.g., methyl, phenyl) .

Bioactivity Profiling : Test against primary targets (e.g., enzymes) and secondary targets (e.g., ion channels) .

Data Correlation : Use statistical tools (e.g., PCA) to link structural features (e.g., logP, TPSA) to activity .

Q. SAR Table (Example) :

| Substituent | Enzyme IC₅₀ (nM) | logP |

|---|---|---|

| Pyridinyloxy | 12 ± 2 | 2.1 |

| Furanyloxy | 45 ± 5 | 1.8 |

| Phenyl | >1000 | 3.0 |

What are the challenges in resolving crystallographic data for such multi-ring systems, and how to address them?

Advanced Research Question

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.